NBD-TMA, EAM-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

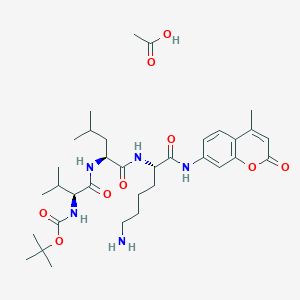

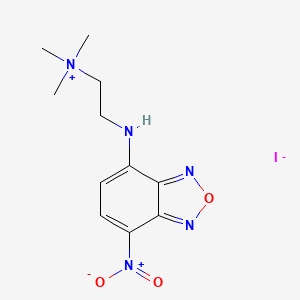

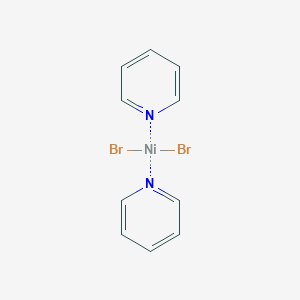

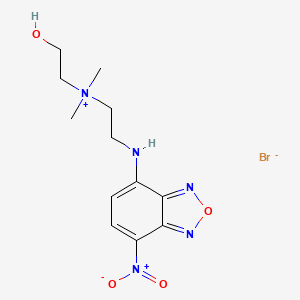

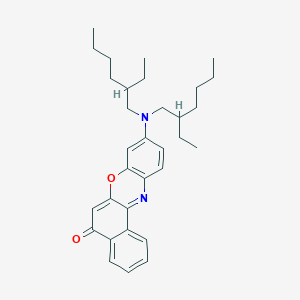

NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium) is a small, positively charged (+1) fluorescent dye . It was also known as EAM-1 (N,N,N,-trimethyl-2[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide) when it was briefly supplied by Macrocyclics Company as an iodide complex .

Molecular Structure Analysis

The molecular structure of NBD-TMA, EAM-1 is characterized by a nitrobenzoxadiazole (NBD) skeleton . The chemical formula is C11H16N5O3+ and the molar mass is 266.280 g·mol −1 .Physical And Chemical Properties Analysis

This compound has an excitation maximum at 458 nm and an emission maximum at 530 nm. It also has a smaller local excitation maximum around 343 nm. The molar extinction coefficient is about 13,000 cm −1 M −1 and its overall effective fluorescence is about 1% that of fluorescein .科学的研究の応用

Predictive Modeling in Crystal Growth

The research applications of NBD-TMA include its utilization in Experimentally Assisted Molecular Modelling (EAMM) to predict the structure of organic micro-crystals. This approach was successfully applied to n-octylamino-nitrobenzoxadiazole (nOA-NBD), a fluorescent compound, demonstrating its potential in simulating the structural and habit properties of molecular crystals. The study highlighted EAMM as a decisive tool for simulating and predicting the molecular crystal generated by n-octylamino-NBD, which could lead to the development of organic materials with predetermined properties, such as fluorescence (Pèpe, Féry-Forgues, & Jouanna, 2011).

Tissue Microarray Technology

The term EAM-1 does not directly correlate with the provided references. However, Tissue Microarray (TMA) technology represents a significant leap in scientific research, enabling high-throughput molecular profiling of cancer and other diseases. TMA technology allows for the rapid visualization of molecular targets in thousands of tissue specimens, facilitating the rapid translation of molecular discoveries to clinical applications. This technology is particularly valuable in cancer research for analyzing the frequency of molecular alterations, exploring tumor progression, and identifying predictive or prognostic factors (Kallioniemi, Wagner, Kononen, & Sauter, 2001; Voduc, Kenney, & Nielsen, 2008).

Novel Fluorescent Substrate Characterization

NBD-TMA has been characterized as a novel fluorescent organic cation, [2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium, with potential applications in studying renal proximal tubule transport mechanisms. This compound, with its unique structural characteristics, allows for real-time, high-resolution monitoring of organic cation transport activity, offering a sensitive means to investigate renal secretion mechanisms (Bednarczyk, Mash, Aavula, & Wright, 2000).

作用機序

Target of Action

NBD-TMA, also known as EAM-1, is a small, positively charged (+1) fluorescent dye . It primarily targets organic cation transporters in renal proximal tubules and connexin channels . These targets play a crucial role in renal transport and gap junction coupling, respectively .

Mode of Action

The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells. As a small, positively charged fluorophore, it has also seen use as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Biochemical Pathways

NBD-TMA affects the biochemical pathways related to renal transport of organic cations and gap junction coupling . It is used as a probe for monitoring these processes . The compound’s interaction with its targets leads to changes in these pathways, affecting downstream effects such as cell-to-cell communication .

Pharmacokinetics

Given its use as a probe for monitoring renal transport, it is likely that the compound is absorbed and distributed in the body, metabolized, and then excreted through the kidneys .

Result of Action

The action of NBD-TMA results in changes at the molecular and cellular levels. By binding to its targets, NBD-TMA can affect the function of organic cation transporters and connexin channels . This can lead to changes in renal transport and gap junction coupling, impacting cell-to-cell communication .

Action Environment

The action, efficacy, and stability of NBD-TMA can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission spectra, are insensitive to changes in chloride ion concentration and minimally sensitive to pH in the physiologically relevant range (pH 5.0–7.4) . This suggests that NBD-TMA can function effectively in different physiological environments .

特性

IUPAC Name |

trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O3.HI/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11;/h4-5,12H,6-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUPBROTDZNOO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)